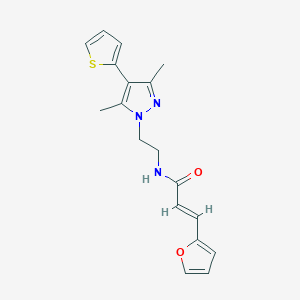

![molecular formula C6H8ClNO B2467506 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride CAS No. 2225146-34-7](/img/structure/B2467506.png)

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

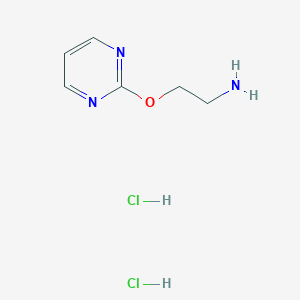

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride is a chemical compound with the CAS Number: 1532632-23-7 . It has a molecular weight of 159.62 .

Synthesis Analysis

The synthesis of this compound can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . Another approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClNO/c8-7(10)9-4-5-1-2-6(9)3-5/h5-6H,1-4H2 .Chemical Reactions Analysis

The products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be further functionalized to build up a library of bridged aza-bicyclic structures . This indicates that this compound can participate in a variety of chemical reactions.Scientific Research Applications

Synthesis and Chemical Properties

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride has been a subject of interest in the field of organic chemistry, primarily for its synthesis and chemical properties. Liao et al. (2016) detailed a batchwise multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, highlighting a key synthetic step involving an intramolecular displacement to form the bicyclic ring system (Liao et al., 2016). Similarly, Stevens and Kimpe (1996) synthesized 2-azabicyclo[2.1.1]hexanes by imination and subsequent reductive cyclization, illustrating another approach to synthesizing this compound (Stevens & Kimpe, 1996).

Application in Synthesis of Derivatives

Several studies have focused on synthesizing various derivatives of this compound. For example, Lescop, Mevellec, and Huet (2001) reported an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system, starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride and involving stereoselective electrophilic addition (Lescop et al., 2001). Krow et al. (2005) improved stereocontrolled syntheses of 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes from pyridine, demonstrating the versatility of this compound in synthesizing complex structures (Krow et al., 2005).

Novel Compounds and Synthesis Methods

The research also extends to the development of novel compounds and synthesis methods involving this compound. Krow et al. (2006) synthesized novel 5-X-substituted-2-azabicyclo[2.1.1]hexanes, expanding the chemical repertoire of derivatives (Krow et al., 2006). Toh et al. (2011) developed synthetic methods for 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles, showcasing the potential of 2-azabicyclo[2.1.1]hexane derivatives in diverse synthetic applications (Toh et al., 2011).

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests that 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride and its derivatives have potential for further exploration and application in the field of organic chemistry.

Mechanism of Action

Target of Action

It’s known that this compound is used as a precursor in the synthesis of conformationally constrained β-amino acids , which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets through chemical reactions. The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The products of its reactions could be further functionalized to build up a library of bridged aza-bicyclic structures , which may influence various biochemical pathways.

Result of Action

It’s known that the compound is used in the synthesis of conformationally constrained β-amino acids , which could have various effects at the molecular and cellular levels.

properties

IUPAC Name |

2-azabicyclo[2.1.1]hexane-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c7-6(9)8-3-4-1-5(8)2-4/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKGOSZHQHAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1N(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

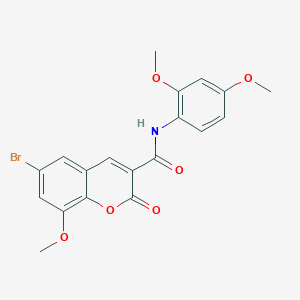

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)

![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)

![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)

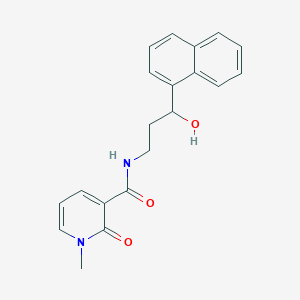

![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)

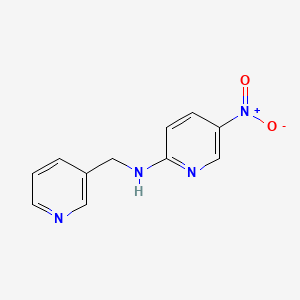

![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)

![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)